molecular formula C16H21N5O B2634892 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide CAS No. 1448058-51-2

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide

Cat. No.: B2634892
CAS No.: 1448058-51-2
M. Wt: 299.378
InChI Key: HZEVBHZDMZDTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a phenylacetamide moiety linked to a multi-substituted pyrimidine ring. The structure combines a 2-phenylacetamide group—a scaffold recognized in various bioactive molecules —with a 4,6-diaminopyrimidine core. Pyrimidine derivatives are privileged structures in drug discovery, frequently investigated for their interactions with biological targets . The specific placement of dimethylamino groups at the 2 and 4 positions of the pyrimidine ring may influence the compound's electronic properties, solubility, and binding affinity, making it a potentially valuable intermediate. This molecular architecture suggests potential utility in several research areas. Compounds with acetamide and pyrimidine structures have been explored for a range of biological activities , including serving as antibacterial agents and as key scaffolds in the development of cannabinoid receptor ligands . Furthermore, the 4,6-diaminopyrimidine motif is a common feature in molecules designed for protein binding, indicating that this compound could be a versatile precursor or building block in the synthesis of more complex chemical entities for structure-activity relationship (SAR) studies . Researchers may find this compound useful as a starting point for designing novel enzyme inhibitors or receptor modulators. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-20(2)15-13(11-17-16(19-15)21(3)4)18-14(22)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEVBHZDMZDTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide typically involves the reaction of 2,4-dichloropyrimidine with dimethylamine to form the intermediate 2,4-bis(dimethylamino)pyrimidine. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit DNA topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

N-(Benzothiazole-2-yl)-2-phenylacetamide
  • Key Differences : Replaces the pyrimidine ring with a benzothiazole moiety.
  • This substitution may reduce solubility due to increased hydrophobicity but enhance affinity for thiol-containing targets .
N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide
  • Key Differences: Incorporates a quinoline ring and additional substituents (piperidinylidene, tetrahydrofuran).
  • Impact: The extended quinoline system enhances planar stacking interactions, while the tetrahydrofuran group improves membrane permeability. However, the larger molecular weight (MW: 634) may reduce metabolic stability compared to the simpler pyrimidine structure .

Functional Group Analogues

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
  • Key Differences : Features a propanamide chain with a chlorophenyl group instead of phenylacetamide.
  • However, the longer alkyl chain may reduce conformational rigidity .
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide
  • Key Differences : Includes a furopyrimidine core and a butenamide linker.
  • Impact: The furopyrimidine enhances π-π interactions, while the unsaturated linker may improve bioavailability. However, the hydroxyl-phenylethylamino group introduces steric hindrance .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Solubility (Predicted) Pharmacological Notes
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide Pyrimidine 2,4-Dimethylamino, phenylacetamide ~342 g/mol Moderate (polar groups) Kinase inhibition potential
N-(Benzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenylacetamide ~298 g/mol Low (hydrophobic core) Thiol-targeting activity
Quinoline-pyrimidine derivative Pyrimidine-Quinoline Piperidinylidene, tetrahydrofuran 634 g/mol Low (high MW) Extended target engagement
Furopyrimidine derivative Furopyrimidine Hydroxyl-phenylethylamino, butenamide ~550 g/mol Moderate Enhanced π-π interactions

Research Findings and Trends

  • Solubility: The dimethylamino groups in the target compound improve aqueous solubility compared to nitro- or chloro-substituted analogues (e.g., ’s nitroquinoline derivative) .
  • Bioactivity : Pyrimidine-based acetamides generally exhibit stronger kinase inhibition than benzothiazole analogues due to better hydrogen-bonding capacity .
  • Synthetic Complexity: The target compound’s synthesis is less labor-intensive than furopyrimidine or quinoline derivatives, which require multi-step functionalization .

Biological Activity

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure which includes a pyrimidine ring substituted with dimethylamino groups and a phenylacetamide moiety. The molecular formula is C16H20N4C_{16}H_{20}N_4 with a molecular weight of approximately 284.36 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below are the key areas of focus:

1. Inhibition of SIRT2

Recent research has identified derivatives of N-phenylacetamide as selective inhibitors of human sirtuin 2 (SIRT2), which plays a critical role in regulating cellular processes such as cell cycle progression and apoptosis. The compound has shown promising results in inhibiting SIRT2 activity, which could have implications for cancer treatment strategies .

2. Antibacterial Activity

A study evaluated the antibacterial properties of various phenylacetamide derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with effective concentrations (EC50) lower than traditional antibiotics. For instance, one derivative demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae, outperforming established treatments .

3. Nematicidal Activity

The nematicidal effects of phenylacetamide derivatives were also investigated, revealing that specific compounds could achieve 100% mortality against Meloidogyne incognita at concentrations as low as 500 µg/mL. This highlights the potential agricultural applications of these compounds in pest management .

Case Study 1: SIRT2 Inhibition

In a structure-based optimization study, several derivatives were synthesized and screened for SIRT2 inhibition. Among them, compound 28e emerged as the most potent inhibitor with an IC50 value significantly lower than that of existing SIRT2 inhibitors. This suggests that modifications to the pyrimidine ring can enhance inhibitory potency .

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of phenylacetamide derivatives showed that compounds A1 and A4 had EC50 values of 156.7 µM and 179.2 µM against Xanthomonas oryzae, respectively. Scanning electron microscopy (SEM) analysis confirmed that these compounds disrupt bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the pyrimidine ring significantly influence the biological activity of these compounds. For instance:

  • Dimethylamino groups at positions 2 and 4 enhance SIRT2 inhibition.
  • The phenylacetamide moiety is crucial for antibacterial activity.
CompoundEC50 (µM)Target
A1156.7Xoo
A4179.2Xoo
28eIC50 < 100SIRT2

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, thiourea derivatives can react with maleimides in refluxing glacial acetic acid, monitored by TLC for reaction completion . Additionally, coupling pyrimidine intermediates (e.g., 5-aminopyrimidines) with phenylacetamide moieties under nucleophilic substitution conditions is effective, as seen in analogous systems . Key steps include recrystallization from ethanol/water mixtures to isolate pure products.

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Use 1H/13C NMR to verify dimethylamino protons (δ ~2.8–3.2 ppm) and phenylacetamide carbonyl signals (δ ~168–170 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns. For crystalline batches, XRD resolves tautomeric forms, as demonstrated for structurally related pyrimidine acetamides .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

  • Methodological Answer : Purity ≥95% is typically required for in vitro assays. Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against known standards. For trace impurities, LC-MS identifies byproducts, such as unreacted intermediates or hydrolysis products .

Advanced Research Questions

Q. How can contradictions in reported polymorphic forms be resolved?

  • Methodological Answer : Polymorph discrepancies often arise from solvent-dependent crystallization. Employ single-crystal XRD to determine unit cell parameters and hydrogen-bonding networks, as done for N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide . Pair with DSC/TGA to analyze thermal stability and phase transitions. For metastable forms, use slurry conversion experiments in varying solvents .

Q. What strategies optimize reaction yields when introducing electron-withdrawing/donating substituents?

  • Methodological Answer : Substituent effects require tailored conditions. For electron-deficient pyrimidines, use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity. For electron-rich systems, catalytic Lewis acids (e.g., ZnCl2) improve coupling efficiency. Kinetic studies on analogous trifluoromethyl-substituted pyrimidines suggest adjusting stoichiometry to 1.2:1 (nucleophile:electrophile) .

Q. How is biological activity evaluated against kinase targets?

  • Methodological Answer : Screen against kinase panels (e.g., RAF, EGFR) using fluorescence-based assays (ATP competition) to determine IC50 values. For example, crystalline salts of pyrimidine-based RAF inhibitors were tested at 0.1–10 µM concentrations in cancer cell lines, with IC50 values validated via Western blotting for phosphorylated substrates . Include positive controls (e.g., staurosporine) and assess cytotoxicity in parallel.

Q. How do stereochemical variations impact bioactivity?

  • Methodological Answer : Resolve enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in vitro. For example, (S,E)-isomers of pyrimidine derivatives showed 10-fold higher kinase inhibition than (R,E)-forms in patent data . Molecular docking studies (e.g., AutoDock Vina) correlate stereochemistry with binding pocket interactions.

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration, cell lines). Standardize protocols using CLSI guidelines and validate with reference compounds. For example, RAF inhibitor studies showed IC50 differences due to Mg2+ ion concentration in buffer . Perform dose-response curves in triplicate and apply ANOVA to assess statistical significance.

Q. Why do synthetic yields vary between laboratories?

  • Methodological Answer : Yield inconsistencies often stem from trace moisture in solvents or incomplete intermediate purification. Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H2O) and pre-dry glassware. For challenging steps (e.g., acetamide coupling), employ microwave-assisted synthesis (100°C, 30 min) to improve reproducibility, as seen in furopyrimidine systems .

Structural and Functional Insights

Q. What computational tools predict solubility and bioavailability?

  • Methodological Answer :
    Use QSPR models (e.g., ALOGPS) to estimate logP and aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. For pyrimidine analogs, substituents like dimethylamino groups enhance solubility (~25 mg/mL in PBS), while phenyl rings reduce it . Validate predictions with shake-flask solubility tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.